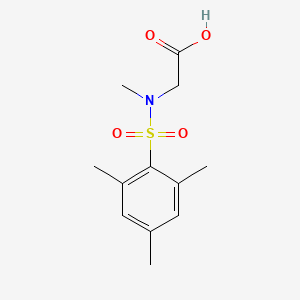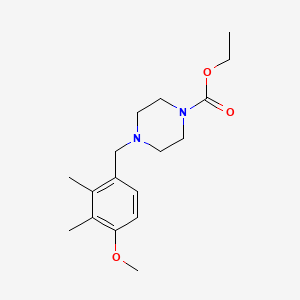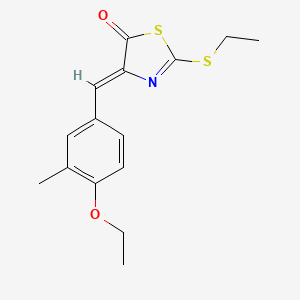
N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide, also known as FSBT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of benzothiadiazole derivatives, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis. Additionally, N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide has been shown to activate the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have shown that N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide can induce apoptosis and inhibit cell proliferation in various cancer cell lines. N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide has also been shown to modulate the expression of various genes involved in inflammation and immune response. In vivo studies have shown that N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide can reduce tumor growth and metastasis in animal models of cancer. However, the toxicity and pharmacokinetics of N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide in vivo have not been fully evaluated.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide has several advantages for lab experiments, including its high yield and purity, its fluorescent properties, and its diverse biological activities. N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide can be easily synthesized and purified using standard laboratory techniques, and its fluorescent properties make it a useful tool for imaging and sensing applications. However, N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide has some limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions. These limitations should be taken into consideration when designing experiments using N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide.
Zukünftige Richtungen
There are several future directions for the study of N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide, including the evaluation of its potential as a therapeutic agent for cancer and other diseases, the development of novel fluorescent materials and sensors based on N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide, and the elucidation of its mechanism of action at the molecular level. Additionally, the toxicity and pharmacokinetics of N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide in vivo should be further evaluated to determine its potential as a drug candidate. Overall, N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide represents a promising chemical compound for scientific research, and its potential applications in various fields make it a subject of ongoing investigation.
Synthesemethoden
The synthesis of N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide involves the reaction of 4-fluoroaniline with 2,1,3-benzothiadiazole-5-sulfonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide in high yield and purity. This synthesis method has been optimized and validated through various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide has been evaluated as a potential anticancer agent, as it has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In materials science, N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide has been used as a building block for the synthesis of fluorescent polymers and nanoparticles, which have potential applications in imaging and sensing. In biochemistry, N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide has been studied as a fluorescent probe for the detection of metal ions and biomolecules, such as DNA and proteins.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3O2S2/c13-8-1-3-9(4-2-8)16-20(17,18)10-5-6-11-12(7-10)15-19-14-11/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVPTMBMKUMNNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC3=NSN=C3C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2,1,3-benzothiadiazole-5-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5778634.png)
![N-(2,5-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5778638.png)
![3,4-dimethoxy-N'-{[(3-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5778639.png)
![[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]methanol](/img/structure/B5778646.png)


![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5778673.png)




![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide](/img/structure/B5778701.png)

